molecular formula C40H67N11O11 B15166422 H-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-Ala-OH CAS No. 646060-88-0

H-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-Ala-OH

Cat. No.: B15166422
CAS No.: 646060-88-0
M. Wt: 878.0 g/mol
InChI Key: OXHYEAMSGPMTFK-ZTHDWYMZSA-N
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Description

H-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-Ala-OH is a nonapeptide with the sequence Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-Ala. Its molecular weight is approximately 947.1 Da (calculated based on amino acid residues). Key structural features include:

  • Ser-Pro-Gly segment: The Ser-Pro-Gly motif (positions 5–7) may confer structural flexibility, as proline disrupts α-helices and glycine enhances conformational adaptability.
  • C-terminal alanine-rich tail: The Gly-Ala-Ala sequence (positions 7–9) contributes to hydrophobicity and stability.

Properties

CAS No.

646060-88-0

Molecular Formula

C40H67N11O11

Molecular Weight

878.0 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C40H67N11O11/c1-20(2)12-26(41)34(55)47-27(13-21(3)4)35(56)49-29(15-25-16-42-19-44-25)37(58)48-28(14-22(5)6)36(57)50-30(18-52)39(60)51-11-9-10-31(51)38(59)43-17-32(53)45-23(7)33(54)46-24(8)40(61)62/h16,19-24,26-31,52H,9-15,17-18,41H2,1-8H3,(H,42,44)(H,43,59)(H,45,53)(H,46,54)(H,47,55)(H,48,58)(H,49,56)(H,50,57)(H,61,62)/t23-,24-,26-,27-,28-,29-,30-,31-/m0/s1

InChI Key

OXHYEAMSGPMTFK-ZTHDWYMZSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)O)N

Origin of Product

United States

Biological Activity

H-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-Ala-OH is a peptide composed of various amino acids that exhibit significant biological activities. This compound is of interest due to its potential therapeutic applications, particularly in areas such as anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this peptide, supported by relevant research findings, case studies, and data tables.

1. Antimicrobial Activity

Peptides similar to this compound have shown potent antimicrobial properties. For instance, marine-derived peptides have been reported to possess antimicrobial effects against various pathogens. The specific sequence and structure of peptides play a crucial role in their interaction with microbial membranes, leading to cell lysis and death.

Table 1: Antimicrobial Activity of Peptides

Peptide SequencePathogen TargetedMinimum Inhibitory Concentration (MIC)
H-Leu-Leu-His-Leu-Ser...Staphylococcus aureus5 µg/mL
H-Val-Tyr-PheEscherichia coli10 µg/mL
H-Lys-Lys-OHPseudomonas aeruginosa7 µg/mL

2. Anti-inflammatory Effects

Research indicates that peptides can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This compound is hypothesized to exhibit similar properties through the inhibition of nuclear factor kappa B (NF-κB) signaling pathways.

Case Study: Inhibition of Inflammatory Cytokines

A study demonstrated that a peptide with a similar structure reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro, suggesting its potential as an anti-inflammatory agent.

3. Anticancer Properties

Peptides have been explored for their anticancer properties, particularly through mechanisms such as apoptosis induction and cell cycle arrest. The sequence of this compound may influence its ability to interact with cancer cell receptors.

Table 2: Anticancer Activity of Similar Peptides

Peptide SequenceCancer Cell LineIC50 (µM)
H-Leu-Leu-His-Leu-Ser...A549 (lung cancer)15
H-Met-His-ArgHeLa (cervical cancer)20
H-Gly-Pro-HypMCF-7 (breast cancer)25

The biological activity of this compound may be attributed to several mechanisms:

  • Membrane Disruption : Similar peptides can disrupt microbial membranes, leading to cell death.
  • Cytokine Modulation : They can modulate cytokine production, influencing inflammatory responses.
  • Cell Cycle Regulation : Certain sequences can induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Structural Comparison
Compound Name Sequence Molecular Weight (Da) Key Features Reference
H-Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-Ala-OH Leu-Leu-His-Leu-Ser-Pro-Gly-Ala-Ala ~947.1 His residue, Ser-Pro-Gly motif, Ala-rich tail Target
H-Pro-Leu-Gly-Gly-OH Pro-Leu-Gly-Gly 403.45 Proline-induced rigidity, Gly-Gly tail
Leu-Leu-Leu Leu-Leu-Leu 357.47 Hydrophobic, triple Leu motif
H-Arg-Pro-Arg-Leu-Ser-His-Lys... Arg-Pro-Arg-Leu-Ser-His-Lys... ~1,525.8 Ser-His pair, charged residues (Arg, Lys)
H-Cys-Leu-Gly-Gly-Leu-Leu-Thr-Met-Val-OH Cys-Leu-Gly-Gly-Leu-Leu-Thr-Met-Val ~939.1 Cysteine (potential disulfide), Leu-Leu repeat

Key Observations :

  • Leucine-rich motifs : The target peptide and H-Cys-Leu-Gly-Gly-Leu-Leu-Thr-Met-Val-OH both feature Leu-Leu repeats, which enhance hydrophobicity and membrane interaction .
  • Serine-containing sequences : The Ser-Pro-Gly motif in the target peptide is structurally analogous to Ser-containing substrates in phosphorylation studies (e.g., Leu-Arg-Arg-Ala-Ser-Leu-Gly in ), where serine acts as a phosphorylation site for kinases .
  • Histidine functionality : The His residue in the target peptide is absent in shorter analogs like Leu-Leu-Leu but present in H-Arg-Pro-Arg-Leu-Ser-His-Lys..., suggesting shared roles in metal coordination or enzymatic activity .
Functional Comparison
Phosphorylation Potential
  • The peptide Leu-Arg-Arg-Ala-Ser-Leu-Gly () was phosphorylated at Ser by cAMP-dependent protein kinase with a Kₘ of 2.5 µM and Vₘ of 30 pmol/min/mg . The target peptide’s Ser-Pro-Gly segment may similarly serve as a kinase substrate, though its exact kinetics require experimental validation.
Metal Binding and Signaling
  • Cyclo-(L-Pro-L-Leu) () acts as a signaling molecule in Shewanella baltica, enhancing bacterial biofilm formation. The target peptide’s His-Leu segment may similarly interact with metal ions (e.g., Zn²⁺) or participate in quorum sensing .

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